Spectroscopic Data of 7-Chloroisoindolin-1-one: A Technical Guide
Spectroscopic Data of 7-Chloroisoindolin-1-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 7-Chloroisoindolin-1-one. Due to the limited availability of public-domain spectroscopic data for this specific isomer, this document outlines the expected spectral characteristics based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction to 7-Chloroisoindolin-1-one
7-Chloroisoindolin-1-one is a halogenated derivative of isoindolinone. The isoindolinone scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The position of the chlorine atom on the aromatic ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized 7-Chloroisoindolin-1-one, which is a critical step in any research or development workflow.
While specific experimental spectra for 7-Chloroisoindolin-1-one are not widely available in public databases, this guide will present predicted data and interpretation based on established spectroscopic principles and data from similar structures.
Molecular Structure and Expected Spectroscopic Features
The structure of 7-Chloroisoindolin-1-one is presented below. The key structural features that will influence its spectroscopic data are the aromatic ring with three adjacent protons, the lactam ring containing a methylene group and an N-H proton, and the carbonyl group.
Caption: Molecular structure of 7-Chloroisoindolin-1-one.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the N-H proton. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will affect the chemical shifts, particularly for the N-H proton.
Table 1: Predicted ¹H NMR Data for 7-Chloroisoindolin-1-one
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | ~7.6-7.8 | d | ~8.0 |
| H-5 | ~7.4-7.6 | t | ~8.0 |
| H-6 | ~7.3-7.5 | d | ~8.0 |
| CH₂ (H-3) | ~4.5 | s | - |
| NH | ~8.0-9.0 (DMSO-d₆) or ~6.5-7.5 (CDCl₃) | br s | - |
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Aromatic Region: The three aromatic protons (H-4, H-5, and H-6) will form a coupled system. H-4 and H-6 are expected to be doublets, while H-5 will be a triplet, due to coupling with their respective neighbors. The electron-withdrawing effect of the chlorine atom at position 7 will likely deshield the adjacent proton H-6, causing it to appear at a slightly higher chemical shift compared to the other aromatic protons.
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Methylene Protons: The two protons of the methylene group (C-3) are expected to appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with.
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N-H Proton: The amide proton will appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for 7-Chloroisoindolin-1-one
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C-1) | ~168-172 |
| C-7a | ~145-150 |
| C-3a | ~130-135 |
| C-7 (C-Cl) | ~130-135 |
| C-5 | ~128-132 |
| C-4 | ~125-130 |
| C-6 | ~120-125 |
| CH₂ (C-3) | ~45-50 |
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Carbonyl Carbon: The carbonyl carbon of the lactam will be the most downfield signal in the spectrum.
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Aromatic Carbons: The aromatic carbons will appear in the range of 120-150 ppm. The carbon atom attached to the chlorine (C-7) will be directly influenced by the halogen's electronic effects. The two quaternary carbons of the fused ring system (C-3a and C-7a) will also be distinguishable.
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Aliphatic Carbon: The methylene carbon (C-3) will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for 7-Chloroisoindolin-1-one
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3300 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2950 | Medium |
| C=O Stretch (Lactam) | 1680-1720 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-N Stretch | 1200-1350 | Medium |
| C-Cl Stretch | 700-800 | Strong |
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N-H and C=O Stretching: The most characteristic peaks will be the N-H stretching vibration and the strong carbonyl (C=O) absorption of the five-membered lactam ring.
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C-Cl Stretching: A strong absorption band in the fingerprint region is expected for the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 7-Chloroisoindolin-1-one (C₈H₆ClNO), which is approximately 167.01 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with a peak at M+2 that is about one-third the intensity of the M⁺ peak.
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Fragmentation Pattern: Common fragmentation pathways for isoindolinones include the loss of CO, and cleavage of the lactam ring. The presence of the chlorine atom will influence the fragmentation, and fragments containing chlorine will also exhibit the characteristic isotopic pattern.
Experimental Protocols
While specific experimental data is not provided, the following are standard protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 7-Chloroisoindolin-1-one in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
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Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
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Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
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Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic characterization of 7-Chloroisoindolin-1-one is essential for its unambiguous identification and quality control. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data based on the chemical structure and established spectroscopic principles. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data and to aid in the confirmation of its synthesis. The acquisition of experimental data for this compound would be a valuable contribution to the chemical community.
References
While no direct experimental data for 7-Chloroisoindolin-1-one was found in the public domain for citation, the principles of spectroscopic interpretation are based on foundational knowledge from sources such as:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
